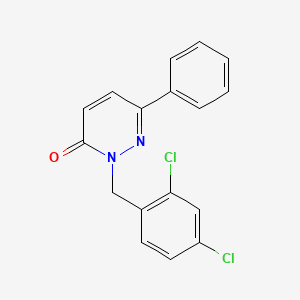

2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 2,4-dichlorobenzyl derivatives involves several steps. For instance, 2,4-dichlorobenzyl chloride can be synthesized from 2,4-dichlorotoluene dichloride and carboxylic acid under the effect of a catalyst . Another method involves the direct ammoxidation of 2,4-dichlorobenzyl chloride .科学的研究の応用

Bleaching Activity and Structure-Activity Relationship

2-Phenylpyridazinones, analogs of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, demonstrate significant phytotoxic activity, affecting plant pigment formation. Their bleaching activity is primarily influenced by substituents' σ values and lipophilicity. The structure-activity relationships of these compounds have been explored quantitatively, providing insights into their potential agricultural applications (Sandmann & Böger, 1982).

Synthesis and Biological Activity

Studies on the synthesis of pyridazine derivatives, including 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, have shown that these compounds exhibit antiradical activity against DPPH and ABTS radicals. The structure and biological activities of these derivatives have been explored, highlighting their potential in medicinal chemistry (Kulakov et al., 2018).

Insecticidal Activity and SAR Study

A series of N-substituted derivatives of 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one exhibit significant in vitro insecticidal activity against Plutella xylostella. Some derivatives demonstrate more than 90% activity at certain concentrations, underlining their potential in pest control and the importance of their structure-activity relationship in optimizing effectiveness (Wu et al., 2012).

Potential in Pharmaceutical Applications

Pyridazinone derivatives, including 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, are of interest in pharmaceuticals, particularly as COX-2 inhibitors in pain, inflammation, and fever treatments. These derivatives share a common structural motif found in several marketed selective COX-2 inhibitors, suggesting their potential for similar applications (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

Anti-Inflammatory and Analgesic Potential

Research into 2-substituted-4-aryl-6-phenylpyridazin-3(2H)-ones, closely related to 2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one, suggests their potential as anti-inflammatory and analgesic agents. One derivative, in particular, demonstrated significant affinity and selectivity for the COX-2 enzyme without associated ulcerogenic and cardiovascular side effects, indicating its potential in therapeutic applications (Sharma & Bansal, 2016).

特性

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-14-7-6-13(15(19)10-14)11-21-17(22)9-8-16(20-21)12-4-2-1-3-5-12/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBSXEVQNOIECQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-dichlorobenzyl)-6-phenylpyridazin-3(2H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[(2-pyrrol-1-ylthiophen-3-yl)methyl]acetamide](/img/structure/B2638682.png)

![1-(2-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2638689.png)

![Ethyl 4-(acetyloxy)-3-[(acetyloxy)methyl]but-2-enoate](/img/structure/B2638690.png)

![methyl 2-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}acetate](/img/structure/B2638695.png)

![4-(1H-pyrrol-1-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2638701.png)

![4-Methoxy-3-methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzenesulfonamide](/img/structure/B2638702.png)

![N~2~-(tert-butyl)-1-(4-methylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638703.png)